Cas no 1187055-81-7 (3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one)

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is a cyclic enone boronic ester derivative with applications in organic synthesis and medicinal chemistry. Its key advantages include enhanced stability due to the tetramethyl dioxaborolane moiety, which protects the boronic acid group from protodeboronation and oxidation. The cyclohexenone scaffold provides a reactive α,β-unsaturated carbonyl system, enabling conjugate addition and cycloaddition reactions. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex molecules. Its compatibility with mild reaction conditions and broad functional group tolerance make it valuable for pharmaceutical and materials research. The product is typically handled under inert conditions to preserve its reactivity.
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one structure
1187055-81-7 structure
商品名:3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
CAS番号:1187055-81-7
MF:C12H19BO3
メガワット:222.08846
MDL:MFCD18383337
CID:1064068
PubChem ID:57496422

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-2-enone
    • 2-Cyclohexene-1-one-3-boronic acid pinacol ester
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone
    • 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
    • AKOS025146542
    • AMY7081
    • 1187055-81-7
    • DTXSID00726910
    • SCHEMBL1303688
    • AS-42274
    • DB-303837
    • 2-?CYCLOHEXENE-?1-?ONE-?3-?BORONIC ACID PINACOL ESTER
    • SY042846
    • CS-0054910
    • Z1934992419
    • 3-Oxo-1-cyclohexen-1-boronic Acid Pinacol Ester
    • A921354
    • MFCD18383337
    • GFYZIQQOKLUEAW-UHFFFAOYSA-N
    • (3-Oxocyclohex-1-en-1-yl)boronic acid pinacol ester
    • EN300-191542
    • MDL: MFCD18383337
    • インチ: InChI=1S/C12H19BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h8H,5-7H2,1-4H3
    • InChIKey: GFYZIQQOKLUEAW-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C(C)(C)OB(C2=CC(=O)CCC2)O1

計算された属性

  • せいみつぶんしりょう: 222.1427246g/mol
  • どういたいしつりょう: 222.1427246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB449064-5 g
(3-Oxocyclohex-1-en-1-yl)boronic acid pinacol ester, 95%; .
1187055-81-7 95%
5g
€675.40 2023-04-22
Enamine
EN300-191542-0.5g
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
1187055-81-7 95%
0.5g
$78.0 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55630-250mg
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone
1187055-81-7 97%
250mg
¥139.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125550-5g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone
1187055-81-7 97%
5g
¥1463.00 2024-08-09
eNovation Chemicals LLC
D914809-1g
3-Oxo-1-cyclohexen-1-boronic Acid Pinacol Ester
1187055-81-7 98%
1g
$115 2023-09-01
Enamine
EN300-191542-0.1g
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
1187055-81-7 95%
0.1g
$35.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS1403131-500MG
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
1187055-81-7 97%
500MG
¥ 264.00 2023-03-16
abcr
AB449064-1 g
(3-Oxocyclohex-1-en-1-yl)boronic acid pinacol ester, 95%; .
1187055-81-7 95%
1g
€206.20 2023-04-22
eNovation Chemicals LLC
Y1000580-10g
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
1187055-81-7 95%
10g
$230 2024-08-02
Chemenu
CM136385-25g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone
1187055-81-7 95%+
25g
$1251 2022-03-02

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one 関連文献

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-oneに関する追加情報

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one - A Versatile Synthetic Intermediate in Medicinal Chemistry

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one represents a pivotal compound in modern pharmaceutical research, characterized by its unique chemical structure and functional groups. This molecule, with the CAS number 1187055-81-7, serves as a critical intermediate in the synthesis of complex bioactive molecules. The tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester derivative, is particularly notable for its role in catalytic coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely utilized in drug discovery. The cyclohex-2-en-1-one core structure contributes to the molecule's stability and reactivity, making it a valuable scaffold for medicinal chemists.

Recent studies have highlighted the importance of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one in the development of novel therapeutic agents. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated its utility in the synthesis of anti-inflammatory compounds targeting the NF-κB pathway. The boronic ester functionality enables efficient conjugation with various functional groups, facilitating the design of multifunctional drugs. This capability is particularly relevant in the context of personalized medicine, where tailored therapeutic approaches are increasingly demanded.

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclo,2-en-1-one has also been explored for its potential in cancer research. A 2022 study published in *Cancer Research* showcased its application in the development of targeted therapies for breast cancer. The cyclohex-2-en-1-one ring system was modified to enhance the molecule's affinity for specific receptors, thereby improving its efficacy. This approach underscores the importance of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one as a versatile platform for drug design.

Another significant area of research involves the use of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one in the synthesis of antiviral agents. A 2023 paper in *Antiviral Research* reported the successful incorporation of this compound into the development of inhibitors targeting the SARS-CoV-2 virus. The boronic ester group was found to enhance the molecule's ability to bind to viral proteins, thereby blocking viral replication. This application highlights the compound's adaptability across diverse therapeutic domains.

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is also being investigated for its potential in neurodegenerative disease treatment. A 2024 study in *Neurochemistry International* explored its role in the synthesis of compounds targeting Alzheimer's disease. The cyclohex-2-en-1-one core was modified to interact with amyloid-beta plaques, a key pathological feature of the disease. This research exemplifies the compound's potential in addressing complex biological targets.

In the realm of synthetic chemistry, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one has been utilized as a key intermediate in the development of prodrugs. A 2023 review in *Organic & Biomolecular Chemistry* discussed its application in creating molecules that are activated in specific physiological environments. The boronic ester functionality allows for controlled release of active pharmaceutical ingredients, which is crucial for improving drug delivery systems.

Moreover, the tetramethyl-1,3,2-dioxaborolan-2-yl group has been shown to enhance the solubility and bioavailability of drug candidates. A 2022 study in *Drug Discovery Today* highlighted its role in overcoming the solubility limitations of many small molecule drugs. This property is particularly beneficial in the development of orally administered medications, where poor solubility can significantly impact therapeutic outcomes.

The cyclohex-2-en-1-one core structure of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one also offers opportunities for structural diversification. Researchers have explored various modifications to this ring system to optimize biological activity. For example, a 2023 paper in *Chemical Communications* described the synthesis of analogs with enhanced potency against specific bacterial strains. These modifications demonstrate the compound's adaptability to different therapeutic needs.

Environmental considerations are also gaining prominence in the use of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one. A 2024 study in *Green Chemistry* investigated the sustainability of its synthesis processes. The boronic ester group was found to be compatible with green chemistry principles, as it allows for the use of less toxic reagents and reduces byproduct formation. This aligns with the growing emphasis on sustainable pharmaceutical practices.

In conclusion, 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is a multifaceted compound with significant implications for pharmaceutical research. Its unique chemical structure and functional groups enable its application in diverse therapeutic areas, from anti-inflammatory agents to antiviral compounds. The ongoing research into this molecule underscores its potential to address complex medical challenges and contribute to the development of innovative therapies.

As the field of medicinal chemistry continues to evolve, the role of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is likely to expand. Future studies may focus on further optimizing its properties for specific applications, as well as exploring its potential in combination therapies. The continued exploration of this compound highlights its importance in advancing drug discovery and improving patient outcomes.

おすすめ記事

推奨される供給者
atkchemica
(CAS:1187055-81-7)3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
CL11858
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1187055-81-7)3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
A921354
清らかである:99%
はかる:25g
価格 ($):457.0